molecular formula C10H14N2O2 B12635252 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol

3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B12635252
M. Wt: 194.23 g/mol
InChI Key: LDCIJMWMKXECJR-UHFFFAOYSA-N
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Description

3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxypyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyridine derivative and a pyrrolidine precursor can be catalyzed by specific reagents to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol dihydrochloride
  • 5-Methoxy-3-pyridineboronic acid pinacol ester
  • 5-Methoxypyridin-3-ol

Uniqueness

3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(5-methoxypyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-8(5-12-6-9)10(13)2-3-11-7-10/h4-6,11,13H,2-3,7H2,1H3

InChI Key

LDCIJMWMKXECJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2(CCNC2)O

Origin of Product

United States

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